molecular formula C11H20O2 B14237351 4-Butylheptane-2,6-dione CAS No. 497173-00-9

4-Butylheptane-2,6-dione

Cat. No.: B14237351
CAS No.: 497173-00-9
M. Wt: 184.27 g/mol
InChI Key: VDZOUDZDKTWRDJ-UHFFFAOYSA-N
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Description

4-Butylheptane-2,6-dione is an organic compound with the molecular formula C11H20O2. It is a diketone, meaning it contains two ketone functional groups. This compound is part of the larger class of β-diketones, which are known for their versatility in organic synthesis and their presence in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butylheptane-2,6-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction, where esters react with ketones in the presence of a strong base to form β-diketones. For instance, the reaction between butyl acetate and heptanone under basic conditions can yield this compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods such as catalytic processes. These methods often utilize metal catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Butylheptane-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Butylheptane-2,6-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Butylheptane-2,6-dione largely depends on its chemical reactivity. The compound can form enolates, which are nucleophilic and can participate in various reactions. These enolates can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. This reactivity is crucial in many of its applications in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butylheptane-2,6-dione is unique due to its specific alkyl substituents, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of specialized organic molecules .

Properties

CAS No.

497173-00-9

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

4-butylheptane-2,6-dione

InChI

InChI=1S/C11H20O2/c1-4-5-6-11(7-9(2)12)8-10(3)13/h11H,4-8H2,1-3H3

InChI Key

VDZOUDZDKTWRDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(=O)C)CC(=O)C

Origin of Product

United States

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